molecular formula C9H9N3O2 B6355354 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID CAS No. 16583-99-6

3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID

Cat. No.: B6355354
CAS No.: 16583-99-6
M. Wt: 191.19 g/mol
InChI Key: SKMSYDOSTNDCNQ-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzotriazole and propanoic acid, characterized by the presence of a benzotriazole ring attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID typically involves the reaction of benzotriazole with a suitable propanoic acid derivative. One common method is the reaction of benzotriazole with 3-bromopropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the benzotriazole ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID involves its interaction with molecular targets and pathways within cells. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOIC ACID is unique due to its specific combination of the benzotriazole ring and propanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-(benzotriazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMSYDOSTNDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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